molecular formula C14H14N2O5S B5777009 N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide CAS No. 349099-29-2

N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide

Cat. No.: B5777009
CAS No.: 349099-29-2
M. Wt: 322.34 g/mol
InChI Key: LRQUIWFKZCMXKL-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxybenzyl group attached to a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the nitration of 2-methoxybenzylamine to introduce the nitro group, followed by sulfonation to attach the sulfonamide group. The reaction conditions often involve the use of strong acids such as sulfuric acid for nitration and chlorosulfonic acid for sulfonation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as halides, amines.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Scientific Research Applications

N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The methoxybenzyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

    25I-NBOMe: A potent hallucinogen with a similar methoxybenzyl group but different pharmacological properties.

    25B-NBOMe: Another hallucinogenic compound with a bromine substituent.

    25C-NBOMe: A hallucinogen with a chlorine substituent

Uniqueness

N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide is unique due to its combination of a nitro group and a sulfonamide moiety, which imparts distinct chemical reactivity and biological activity. Unlike the NBOMe compounds, which are primarily studied for their psychoactive effects, this compound is explored for its potential therapeutic and industrial applications .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-21-13-8-4-2-6-11(13)10-15-22(19,20)14-9-5-3-7-12(14)16(17)18/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQUIWFKZCMXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355274
Record name STK002992
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349099-29-2
Record name STK002992
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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